molecular formula C4H8N2O2 B607122 Dimethylglyoxime CAS No. 95-45-4

Dimethylglyoxime

Cat. No.: B607122
CAS No.: 95-45-4
M. Wt: 116.12 g/mol
InChI Key: JGUQDUKBUKFFRO-GLIMQPGKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diacetyldioxime can be synthesized through a multi-step process starting from butanone. The first step involves the reaction of butanone with ethyl nitrite to form biacetyl monoxime. This intermediate is then reacted with sodium hydroxylamine monosulfonate to produce diacetyldioxime . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: A more efficient industrial method involves the reaction of diacetyl with strong aqua ammonia and hydrogen peroxide in the presence of a catalyst. This method allows for the one-step synthesis of diacetyldioxime, reducing the number of reaction steps and improving production efficiency . The reaction is carried out at temperatures ranging from 10 to 70 degrees Celsius, and the catalyst used can be recycled, making the process more environmentally friendly .

Properties

CAS No.

95-45-4

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

(NZ)-N-[(3Z)-3-hydroxyiminobutan-2-ylidene]hydroxylamine

InChI

InChI=1S/C4H8N2O2/c1-3(5-7)4(2)6-8/h7-8H,1-2H3/b5-3-,6-4-

InChI Key

JGUQDUKBUKFFRO-GLIMQPGKSA-N

SMILES

CC(=NO)C(=NO)C

Isomeric SMILES

C/C(=N/O)/C(=N\O)/C

Canonical SMILES

CC(=NO)C(=NO)C

Appearance

Solid powder

physical_description

Crystals soluble in ethanol and slightly soluble in water;  [Sax] White powder;  [MSDSonline]

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dimethylglyoxime;  AI3-14925;  AI3 14925;  AI314925

vapor_pressure

0.00069 [mmHg]

Origin of Product

United States
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Q & A

Q1: How does dimethylglyoxime interact with nickel?

A1: this compound acts as a bidentate ligand, forming a chelate complex with nickel ions [, , ]. In an alkaline solution, two molecules of this compound lose a proton each and coordinate to the nickel ion through the nitrogen atoms of the oxime groups, forming a stable, intensely colored red complex, bis(dimethylglyoximato)nickel(II) [, , , ].

Q2: What are the downstream effects of this compound-nickel complex formation?

A2: The formation of the intensely colored red complex serves as a qualitative and quantitative indicator for the presence of nickel [, , , ]. This characteristic color reaction enables the detection of minute quantities of nickel in various matrices, including alloys, biological samples, and environmental samples [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C4H8N2O2, and its molecular weight is 116.12 g/mol [].

Q4: What spectroscopic data are available for this compound and its complexes?

A4: this compound and its complexes have been extensively studied using various spectroscopic techniques, including:

  • Infrared (IR) spectroscopy: IR spectra provide information about the functional groups present in the molecule and their coordination modes in complexes [, , ]. Studies have shown that in metal complexes, this compound coordinates through the nitrogen atoms of the oxime groups, evidenced by shifts in the characteristic IR bands [, , ].
  • Ultraviolet-visible (UV-vis) spectroscopy: The formation of the red nickel-dimethylglyoxime complex is associated with a distinct absorption band in the visible region, allowing for quantitative analysis of nickel content using spectrophotometry [, , ].
  • Nuclear Magnetic Resonance (NMR) spectroscopy: NMR spectroscopy provides information about the structure and electronic environment of this compound and its complexes []. Studies have investigated the electronic transmission effects in cobalt(III) this compound complexes using NMR [].
  • Electron Spin Resonance (ESR) spectroscopy: ESR spectroscopy has been utilized to study the radical species generated upon irradiation of this compound crystals, providing insights into their structure and reactivity [, ].

Q5: Have there been any computational studies on this compound and its complexes?

A5: Yes, density functional theory (DFT) calculations have been employed to study the electronic structure and bonding properties of this compound complexes, particularly in relation to their catalytic activity []. These studies have provided insights into the factors influencing the bond dissociation energies of metal-carbon bonds in cobaloximes, which are relevant to their role as models for coenzyme B12 [].

Q6: What analytical methods are commonly used to determine nickel using this compound?

A6: Several analytical methods utilize the nickel-dimethylglyoxime complex formation for nickel determination:

  • Spectrophotometry: The most common method involves measuring the absorbance of the red complex at a specific wavelength (usually around 445 nm) using a UV-Vis spectrophotometer [, , , ]. This method is simple, sensitive, and widely employed for routine analysis.
  • Gravimetry: Nickel can be precipitated quantitatively as the red nickel-dimethylglyoxime complex, which can be filtered, dried, and weighed for gravimetric determination []. This method is less common than spectrophotometry but offers high accuracy for higher nickel concentrations.
  • Electrochemical techniques: Electrochemical methods, such as voltammetry, have also been explored for nickel determination using this compound as a complexing agent [, ]. These methods offer advantages in terms of sensitivity and selectivity.

Q7: What are the limitations of using this compound for nickel analysis?

A7: Although this compound is a highly selective reagent for nickel, some interferences may arise from other metal ions, particularly those forming colored complexes in alkaline solutions, such as copper, cobalt, and iron [, , ]. These interferences can often be minimized by adjusting the pH, using masking agents, or employing separation techniques before analysis.

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